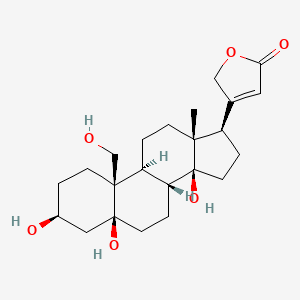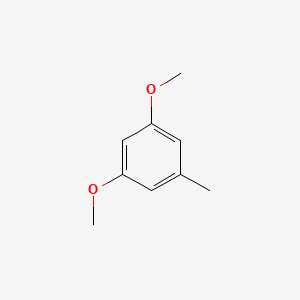
3,5-Diméthoxytoluène
Vue d'ensemble
Description
3,5-Dimethoxytoluene (3,5-DMT) is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet, floral odor and a boiling point of 248°C. 3,5-DMT is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Applications De Recherche Scientifique
Synthèse organique
3,5-Diméthoxytoluène: est utilisé comme un bloc de construction organique dans la synthèse de molécules complexes. Il sert de précurseur dans la synthèse de l'acide 3,5-diméthoxybenzoïque par des processus d'oxydation . En outre, il est utilisé pour produire la 2-méthoxy-6-méthyl-1,4-benzoquinone, un composé intéressant pour son utilisation potentielle dans les produits pharmaceutiques et les colorants, par oxydation catalytique avec du peroxyde d'hydrogène et du méthyltrioxorhénium dans le carbonate de diméthyle .
Recherche pharmaceutique
En recherche pharmaceutique, le This compound est étudié pour son potentiel en tant que précurseur dans la synthèse de médicaments. Ses dérivés sont étudiés pour leurs propriétés thérapeutiques et leurs rôles dans la création d'ingrédients pharmaceutiques actifs .
Science des matériaux
Le rôle du composé en science des matériaux est important en raison de son implication dans la synthèse de matériaux présentant des propriétés spécifiques. Par exemple, ses dérivés sont utilisés dans la création de polymères et de matériaux qui nécessitent des structures aromatiques spécifiques pour leur fonctionnalité .
Chimie analytique
This compound: est utilisé en chimie analytique comme étalon pour calibrer les instruments et vérifier la précision des méthodes analytiques. Ses propriétés physiques et chimiques bien définies le rendent adapté à une utilisation en spectroscopie et en chromatographie .
Science de l'environnement
En science de l'environnement, les dérivés du composé sont étudiés pour leur impact sur les systèmes environnementaux. Les chercheurs s'intéressent à la compréhension du comportement de ces composés dans l'environnement, de leurs processus de dégradation et de leur utilisation potentielle dans la remédiation environnementale .
Applications industrielles
Industriellement, le This compound est utilisé dans la fabrication de parfums et d'arômes en raison de sa présence dans les volatils floraux de différentes variétés de roses. Il est également impliqué dans la production de produits chimiques industriels où des composés aromatiques spécifiques sont requis .
Safety and Hazards
Mécanisme D'action
3,5-Dimethoxytoluene is a methoxylated phenolic derivative that plays a significant role in the scent profile of many rose varieties . This article aims to provide a comprehensive overview of the mechanism of action of 3,5-Dimethoxytoluene, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the result of its action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound is synthesized from orcinol through two successive methylation reactions . These reactions are catalyzed by O-methyltransferases , enzymes that transfer a methyl group from S-adenosyl methionine to their substrate.
Biochemical Pathways
The biosynthesis of 3,5-Dimethoxytoluene involves the methylation of orcinol, a process catalyzed by O-methyltransferases . This pathway leads to the production of 3,5-Dimethoxytoluene, a major scent component in many hybrid roses .
Result of Action
The molecular and cellular effects of 3,5-Dimethoxytoluene’s action are primarily related to its role as a scent compound. It contributes to the characteristic “tea aroma” scent of many rose varieties . .
Analyse Biochimique
Biochemical Properties
3,5-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the biosynthesis of floral scents. It is synthesized from orcinol through two successive methylation reactions catalyzed by O-methyltransferases . These enzymes, specifically orcinol O-methyltransferases, facilitate the methylation of precursor molecules to produce 3,5-Dimethoxytoluene . The interaction between 3,5-Dimethoxytoluene and these enzymes is crucial for the formation of this compound in rose petals.
Cellular Effects
The effects of 3,5-Dimethoxytoluene on various cell types and cellular processes are not extensively documented. Its role in floral scent production suggests that it may influence cell signaling pathways related to scent biosynthesis. The presence of 3,5-Dimethoxytoluene in rose petals indicates its involvement in the regulation of gene expression related to scent production
Molecular Mechanism
At the molecular level, 3,5-Dimethoxytoluene exerts its effects through binding interactions with O-methyltransferases. These enzymes catalyze the methylation of orcinol to produce 3,5-Dimethoxytoluene . The binding of 3,5-Dimethoxytoluene to these enzymes is essential for its biosynthesis. Additionally, the compound may influence gene expression related to scent production, although specific mechanisms remain to be fully understood.
Metabolic Pathways
3,5-Dimethoxytoluene is involved in the metabolic pathway of floral scent biosynthesis. It is synthesized from orcinol through the action of O-methyltransferases . These enzymes play a critical role in the methylation process, leading to the formation of 3,5-Dimethoxytoluene. The interaction between 3,5-Dimethoxytoluene and these enzymes is essential for its production and subsequent involvement in metabolic pathways.
Propriétés
IUPAC Name |
1,3-dimethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZBLVRXRWHLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063339 | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4179-19-5 | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4179-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dimethoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
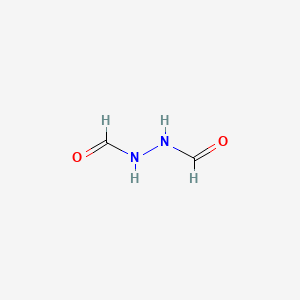
![(2-Aminooxy-ethyl)-[5-(6-amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl]-methyl-sulfonium](/img/structure/B1218858.png)

![6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid](/img/structure/B1218860.png)
![methyl {2-[(1R)-1-(3,4-dimethoxyphenyl)-4-oxocyclohex-2-en-1-yl]ethyl}methylcarbamate](/img/structure/B1218861.png)
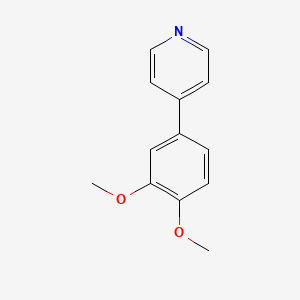
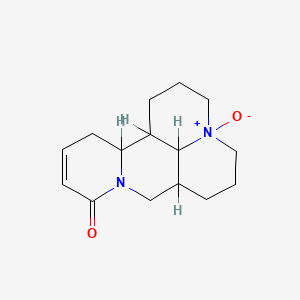
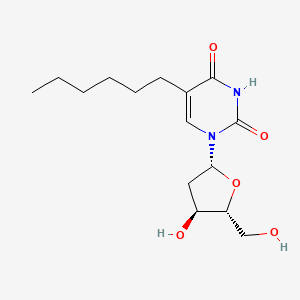
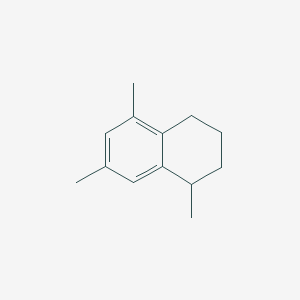
![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)
![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)
